Cas no 1105200-57-4 (2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide)
![2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide structure](https://www.kuujia.com/scimg/cas/1105200-57-4x500.png)
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
- 2-[[5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
- F5520-0871
- 1105200-57-4
- VU0645815-1
- AKOS024511786
- 2-((5-(4-(2-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
-
- Inchi: 1S/C20H27N5O3S2/c1-4-28-16-8-6-5-7-15(16)18(27)24-9-11-25(12-10-24)19-22-23-20(30-19)29-13-17(26)21-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,21,26)
- InChI Key: TUJDAWLXZQCZJV-UHFFFAOYSA-N
- SMILES: C(NC(C)C)(=O)CSC1=NN=C(N2CCN(C(=O)C3=CC=CC=C3OCC)CC2)S1
Computed Properties
- Exact Mass: 449.15553209g/mol
- Monoisotopic Mass: 449.15553209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 141Ų
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5520-0871-25mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-75mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-20μmol |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-4mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-15mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-20mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-10μmol |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-30mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-5mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0871-1mg |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide |
1105200-57-4 | 1mg |
$54.0 | 2023-09-10 |
2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide Related Literature
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Professional Introduction to Compound with CAS No 1105200-57-4 and Product Name: 2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Compound with the CAS number 1105200-57-4 and the product name 2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate architecture of this molecule, featuring a thiadiazole core linked to a piperazine moiety, makes it a promising candidate for further exploration in drug discovery and development.
The thiadiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. It has been extensively studied for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the piperazine group in this compound further enhances its pharmacological potential by contributing to its solubility and bioavailability. Piperazine derivatives are well-known for their role in various therapeutic areas, including central nervous system disorders and infectious diseases.
The specific substitution pattern in the molecule, particularly the 2-ethoxybenzoyl group attached to the piperazine ring and the sulfanyl bridge connecting the thiadiazole and piperazine moieties, plays a crucial role in determining its biological activity. These functional groups are strategically positioned to interact with biological targets, thereby modulating their activity. The acetamide moiety at the nitrogen end of the molecule adds another layer of complexity, influencing both the metabolic stability and the pharmacokinetic profile of the compound.
Recent research in medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are made based on detailed understanding of molecular interactions. The compound in question exemplifies this approach, as its design is likely based on computational modeling and previous experimental data. Such an integrated strategy has led to the identification of novel compounds with enhanced efficacy and reduced side effects.
In particular, studies have shown that thiadiazole-piperazine hybrids exhibit significant activity against various disease-causing agents. The sulfanyl bridge in this compound is believed to enhance its binding affinity to biological targets by forming hydrogen bonds or participating in hydrophobic interactions. This feature is particularly relevant in the context of drug development, where optimizing binding interactions can lead to more potent therapeutic agents.
The propan-2-yl group at the acetamide nitrogen provides additional flexibility to the molecule, allowing it to adopt multiple conformations that may optimize its interaction with biological targets. This structural feature is often exploited in drug design to improve pharmacokinetic properties such as oral bioavailability and metabolic stability. The combination of these structural elements makes this compound a versatile tool for further investigation.
Advances in spectroscopic techniques have enabled researchers to gain deeper insights into the molecular structure and dynamics of such complex molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structure-function relationships of this compound. These studies have not only confirmed the proposed structure but also provided valuable information about its conformational preferences and potential interactions with biological targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have greatly improved the efficiency of such processes, allowing for scalable production of complex molecules like this one. The use of catalytic systems has further enhanced reaction efficiency, reducing waste and energy consumption while maintaining high selectivity.
In conclusion, compound with CAS No 1105200-57-4 and product name 2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a promising candidate for further exploration in drug discovery programs targeting various diseases. Continued research into its biological activities and mechanisms of action will likely uncover new therapeutic opportunities.
1105200-57-4 (2-({5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide) Related Products
- 2034401-16-4(1,3,5-trimethyl-N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1H-pyrazole-4-sulfonamide)
- 2034467-82-6(N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-phenoxypropanamide)
- 5177-20-8(4,6-dihydroxypyrimidine-2-carboxylic Acid)
- 326610-73-5(3-(morpholine-4-sulfonyl)benzohydrazide)
- 2309216-16-6(3-(2,5-dioxopyrrolidin-1-yl)methyl-N-(thiophen-2-yl)azetidine-1-carboxamide)
- 2228687-61-2(1-methyl-3-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-5-amine)
- 2755724-33-3(2,4-Dibromo-6-isopropylbenzoic acid)
- 1158773-39-7((Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride)
- 442865-42-1(N-(naphthalen-2-yl)-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)
- 1225686-88-3(3-(2-methoxy-5-methylphenyl)-3-methylbutan-1-amine)




